2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid
CAS No.: 19356-90-2
Cat. No.: VC21314578
Molecular Formula: C14H8Cl3NO3
Molecular Weight: 344.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19356-90-2 |
|---|---|
| Molecular Formula | C14H8Cl3NO3 |
| Molecular Weight | 344.6 g/mol |
| IUPAC Name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21) |
| Standard InChI Key | GENNKIPKBYUMBY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O |
Introduction
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. It belongs to the family of substituted benzoic acids and is characterized by its trichlorophenyl and carbamoyl functional groups attached to a benzoic acid backbone. The compound's chemical structure allows for diverse interactions in biological systems, making it a candidate for antimicrobial, antifungal, and anticancer studies.
Synthesis
The synthesis of 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid typically involves:
-
Starting Materials: 2,4,5-trichloroaniline and a derivative of benzoic acid.
-
Reaction Pathway: The reaction proceeds via carbamoylation of the benzoic acid derivative using the trichlorophenyl precursor under controlled conditions.
-
Purification: The compound is purified using recrystallization or chromatographic techniques.
Biological Activity
The compound has been evaluated for its biological activities due to its structural features:
-
Antimicrobial Activity: The presence of trichlorophenyl enhances its efficacy against Gram-positive and Gram-negative bacteria.
-
Antifungal Properties: It demonstrates activity against yeast-like fungi.
-
Potential Anticancer Properties: Structural analogs have shown promise in inhibiting cancer cell proliferation.
Analytical Characterization
The compound is characterized using advanced spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Confirms the presence of carbamoyl (-CONH-) and aromatic groups.
-
Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
Applications
Potential applications include:
-
Development of antimicrobial agents targeting resistant bacterial strains.
-
Use as a precursor in synthesizing more complex pharmaceutical compounds.
-
Exploration in agrochemical formulations for pest control.
Limitations and Future Directions
While the compound shows promise in preliminary studies, challenges include:
-
Limited data on its pharmacological profile.
-
Need for comprehensive toxicity studies.
-
Exploration of its environmental impact due to chlorinated residues.
Future research should focus on optimizing its synthesis, studying its mechanism of action in biological systems, and exploring structural analogs for enhanced activity.
This article provides a comprehensive overview of 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid based on available data while highlighting areas for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume